ビスインドリルマレイミドX塩酸塩

概要

説明

ビスインドリルマレイミドX(塩酸塩)は、プロテインキナーゼC(PKC)の強力かつ選択的な阻害剤です。 それは、天然に存在する分子であるスタウロスポリンと構造的に類似していますが、他のタンパク質キナーゼよりもPKCに対してより高い選択性を示します 。 この化合物は、ホルモン、サイトカイン、成長因子のシグナル伝達の変換に関与するPKC媒介経路を調べるために、科学研究で広く使用されています .

科学的研究の応用

Bisindolylmaleimide X (hydrochloride) has a wide range of scientific research applications, including:

作用機序

ビスインドリルマレイミドX(塩酸塩)は、触媒サブユニットにおけるATPとの競合的阻害を通じてプロテインキナーゼCを阻害することにより、その効果を発揮します 。 この阻害は、PKC媒介シグナル伝達経路を阻害し、アポトーシス、増殖、分化など、さまざまな細胞プロセスに影響を与えます 。 この化合物は、Fas媒介アポトーシスおよびT細胞媒介自己免疫疾患も阻害します .

類似の化合物との比較

. 類似の化合物には、次のものがあります。

ビスインドリルマレイミドI: 構造と選択性プロファイルがわずかに異なる、別の強力なPKC阻害剤.

ルボキシスタウリン: PKC-β阻害剤として使用されるビスインドリルマレイミドの臨床例.

エンザスタウリン: 強力なPKC阻害活性を有する、別の臨床ビスインドリルマレイミド.

ビスインドリルマレイミドX(塩酸塩)は、PKCに対する高い選択性と、無傷の血小板およびT細胞内でPKCを阻害する能力においてユニークです 。 この選択性は、研究と潜在的な治療用途における貴重なツールとなっています。

生化学分析

Biochemical Properties

Bisindolylmaleimide X Hydrochloride interacts with PKC and CDK2, two key enzymes in cellular signaling pathways . The nature of these interactions is competitive with ATP .

Cellular Effects

Bisindolylmaleimide X Hydrochloride influences cell function by inhibiting PKC within intact platelets and T cells . It also impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Bisindolylmaleimide X Hydrochloride exerts its effects at the molecular level by interacting with the catalytic subunit of PKC . It inhibits PKC by competing with ATP . It also inhibits Fas-mediated apoptosis and T cell-mediated autoimmune diseases .

準備方法

合成経路および反応条件

ビスインドリルマレイミドX(塩酸塩)の合成は、テトラヒドロフラン(THF)中、リチウムヘキサメチルジシラジド(LiHMDS)を用いて6-ベンジルオキシインドールとマレイミド誘導体をカップリングし、モノインドリル中間体を生成することから始まります 。 この中間体は、次に別のインドール誘導体と反応させて、最終的なビスインドリルマレイミド構造を形成します .

工業生産方法

ビスインドリルマレイミドX(塩酸塩)の工業生産方法は、通常、最適化された反応条件を使用して高収率と高純度を確保するための、大規模合成を伴います。 この化合物は、結晶化またはクロマトグラフィーなどの技術を使用して精製されます .

化学反応の分析

反応の種類

ビスインドリルマレイミドX(塩酸塩)は、次のようなさまざまな化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化されて酸化された誘導体を形成することができます。

還元: 還元反応は、インドール環の官能基を修飾するために実行できます。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応のためのさまざまな求核剤が含まれます .

生成される主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化によって酸化されたビスインドリルマレイミド誘導体が生成される可能性があり、一方、置換反応によってさまざまな置換されたビスインドリルマレイミド化合物が生成される可能性があります .

科学研究における用途

ビスインドリルマレイミドX(塩酸塩)は、次のものを含む、幅広い科学研究用途を持っています。

類似化合物との比較

. Similar compounds include:

Bisindolylmaleimide I: Another potent PKC inhibitor with a slightly different structure and selectivity profile.

Ruboxistaurin: A clinical example of a bisindolylmaleimide used as a PKC-β inhibitor.

Enzastaurin: Another clinical bisindolylmaleimide with potent PKC inhibitory activity.

Bisindolylmaleimide X (hydrochloride) is unique in its high selectivity for PKC and its ability to inhibit PKC within intact platelets and T cells . This selectivity makes it a valuable tool in research and potential therapeutic applications.

生物活性

Bisindolylmaleimide X hydrochloride (BIM-X) is a compound belonging to the bisindolylmaleimide class, which is primarily recognized for its role as a protein kinase C (PKC) inhibitor. This article explores the biological activity of BIM-X, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

BIM-X acts primarily as an inhibitor of various isoforms of protein kinase C (PKC), which are crucial in numerous cellular processes, including proliferation, differentiation, and apoptosis. The inhibition of PKC has implications in cancer therapy, cardiovascular diseases, and neurodegenerative disorders.

Key Mechanisms:

- Inhibition of PKC Isoforms : BIM-X selectively inhibits classical and novel PKC isoforms, impacting downstream signaling pathways involved in cell growth and survival.

- Impact on Other Kinases : Besides PKC, BIM-X has been shown to inhibit other kinases such as p90 ribosomal S6 kinase (RSK), which is involved in cell cycle regulation and survival signaling pathways .

Biological Activity

The biological activity of BIM-X has been documented in various studies highlighting its efficacy against different cellular targets.

Table 1: Biological Activity Summary of BIM-X

| Target | Effect | IC50 (nM) | Reference |

|---|---|---|---|

| PKC α | Inhibition | 8 | |

| PKC ɛ | Inhibition | 12 | |

| RSK1 | Inhibition | 610 | |

| RSK2 | Inhibition | 310 | |

| RSK3 | Inhibition | 120 | |

| SARS-CoV-2 3CLpro | Antiviral activity | Not specified |

Therapeutic Implications

BIM-X has been investigated for its potential therapeutic applications across various diseases:

- Cancer Therapy : The inhibition of PKC may lead to reduced tumor growth and increased apoptosis in cancer cells. Studies have shown that BIM-X can induce cell cycle arrest in cancer cell lines by modulating key signaling pathways .

- Neuroprotection : Research indicates that BIM-X can protect neuronal cells from apoptosis induced by neurotoxic agents, suggesting a potential role in treating neurodegenerative diseases .

- Antiviral Activity : Recent studies have identified BIM-X as a potent inhibitor of SARS-CoV-2, demonstrating its potential as an antiviral agent. This was validated through enzymatic assays confirming its action on the viral protease .

Case Studies

Several case studies illustrate the diverse biological activities of BIM-X:

- Cancer Cell Lines : A study involving various cancer cell lines demonstrated that treatment with BIM-X resulted in significant reductions in cell viability and increased apoptosis rates compared to untreated controls. The study highlighted the compound's ability to disrupt critical signaling pathways associated with tumor growth .

- Cardiovascular Models : In cardiac myocytes, BIM-X was shown to modulate calcium signaling pathways, which are crucial for cardiac function. This modulation suggests potential applications in treating heart diseases where PKC signaling is dysregulated .

- SARS-CoV-2 Inhibition : In vitro studies confirmed that BIM-X effectively inhibits the activity of the SARS-CoV-2 main protease (3CLpro), contributing to its classification as a promising candidate for COVID-19 treatment .

特性

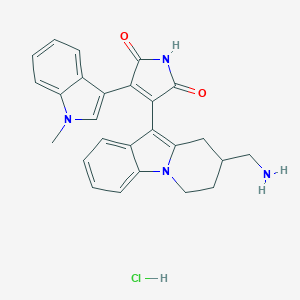

IUPAC Name |

3-[8-(aminomethyl)-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl]-4-(1-methylindol-3-yl)pyrrole-2,5-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N4O2.ClH/c1-29-14-18(16-6-2-4-8-19(16)29)23-24(26(32)28-25(23)31)22-17-7-3-5-9-20(17)30-11-10-15(13-27)12-21(22)30;/h2-9,14-15H,10-13,27H2,1H3,(H,28,31,32);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMBOYWXMTUUYGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=C5CC(CCN5C6=CC=CC=C64)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。